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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective MTHFD2

inhibitor, DS18561882, and its role within the context of one-carbon metabolism. This

document details the mechanism of action, summarizes key quantitative data, provides

experimental methodologies, and visualizes relevant pathways and workflows.

Introduction: One-Carbon Metabolism and the
Significance of MTHFD2
One-carbon (1C) metabolism is a complex network of interconnected biochemical pathways

crucial for cellular biosynthesis and homeostasis.[1] These pathways are responsible for the

transfer of one-carbon units, which are essential for the synthesis of nucleotides (purines and

thymidylate), amino acids, and for epigenetic regulation through methylation.[2][3] The 1C

metabolic network is compartmentalized within the cytoplasm, mitochondria, and nucleus.[3]

Mitochondrial 1C metabolism plays a pivotal role, particularly in rapidly proliferating cells, by

providing one-carbon units for cytoplasmic processes.[3] A key enzyme in this mitochondrial

pathway is Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).[4] MTHFD2 is highly

expressed during embryonic development and is significantly upregulated in a wide range of

cancers, while its expression is low or undetectable in most healthy adult tissues.[4][5] This

differential expression makes MTHFD2 an attractive therapeutic target for anticancer drug

development, offering a potential window for selective tumor targeting with minimal side effects.
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[4][6] High MTHFD2 expression has been correlated with poor prognosis in various cancers,

including breast cancer, liver cancer, and acute myeloid leukemia (AML).[2][4]

DS18561882: A Potent and Selective MTHFD2
Inhibitor
DS18561882 is a small molecule inhibitor that has demonstrated high potency and isozyme-

selectivity for MTHFD2.[4][7] It was developed through structure-based drug design, originating

from a tricyclic coumarin scaffold.[7]

Mechanism of Action
The primary mechanism of action of DS18561882 is the competitive inhibition of the MTHFD2

enzyme.[8] By blocking MTHFD2, DS18561882 disrupts the mitochondrial 1C pathway, leading

to a depletion of formate. This reduction in formate availability prevents the de novo synthesis

of purines, which are essential building blocks for DNA and RNA.[9] The inability of cancer cells

to produce sufficient nucleotides for DNA replication leads to cell cycle arrest and an inhibition

of proliferation.[9]

Quantitative Data Summary
The following tables summarize the key quantitative data for DS18561882 from in vitro and in

vivo studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.medchemexpress.com/literature/ds18561882-is-selective-and-orally-active-mthfd2-inhibitor.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580548/
https://www.researchgate.net/publication/336748025_Discovery_of_a_Potent_Selective_and_Orally_Available_MTHFD2_Inhibitor_DS18561882_with_in_Vivo_Antitumor_Activity
https://www.medchemexpress.com/literature/ds18561882-is-selective-and-orally-active-mthfd2-inhibitor.html
https://www.benchchem.com/product/b607206?utm_src=pdf-body
https://www.benchchem.com/product/b607206?utm_src=pdf-body
https://www.medchemexpress.com/literature/ds18561882-is-selective-and-orally-active-mthfd2-inhibitor.html
https://pubmed.ncbi.nlm.nih.gov/31638799/
https://pubmed.ncbi.nlm.nih.gov/31638799/
https://www.benchchem.com/product/b607206?utm_src=pdf-body
https://www.medchemexpress.com/ds18561882.html
https://www.benchchem.com/product/b607206?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_MTHFD2_Inhibition_in_Mice.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_MTHFD2_Inhibition_in_Mice.pdf
https://www.benchchem.com/product/b607206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Target Cell Line Reference

IC50
0.0063 µM (6.3

nM)
MTHFD2 N/A [8]

IC50
0.57 µM (570

nM)
MTHFD1 N/A [8]

Selectivity

~90-fold for

MTHFD2 over

MTHFD1

MTHFD2/MTHF

D1
N/A [5]

GI50 140 nM Cell Growth MDA-MB-231 [4][8]

Table 1: In Vitro

Activity of

DS18561882

Animal Model Cell Line Dose Effect Reference

Mouse Xenograft
MDA-MB-231

(Breast Cancer)

30, 100, and 300

mg/kg (oral, BID)

Dose-dependent

tumor growth

inhibition. At 300

mg/kg, tumor

growth was

almost

completely

inhibited (TGI:

67%) with no

change in mouse

weight.

[4][8]

Table 2: In Vivo

Efficacy of

DS18561882

Signaling Pathways and Experimental Workflows
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Visual representations of the one-carbon metabolism pathway and a typical experimental

workflow for evaluating MTHFD2 inhibitors are provided below.
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Click to download full resolution via product page

Caption: One-carbon metabolism pathway and the inhibitory action of DS18561882.
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Caption: Experimental workflow for evaluating MTHFD2 inhibitors like DS18561882.

Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of MTHFD2

inhibitors. Below are representative protocols based on common practices in the field.

MTHFD2 Enzymatic Inhibition Assay
This biochemical assay is used to determine the direct inhibitory activity of DS18561882 on the

MTHFD2 enzyme by measuring the production of NADH.

Materials:

Recombinant human MTHFD2 protein

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

Cofactor: NAD+

DS18561882 dissolved in DMSO

96-well microplate

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and

NAD+.

Add serial dilutions of DS18561882 (or DMSO as a vehicle control) to the wells of the 96-well

plate.

Incubate the plate for a predetermined time at room temperature to allow the inhibitor to bind

to the enzyme.
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Initiate the enzymatic reaction by adding the substrate, CH2-THF, to all wells.

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to

the production of NADH. Take readings every 30-60 seconds for 15-30 minutes.

Calculate the initial reaction velocity for each inhibitor concentration.

Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-

response curve to determine the IC50 value.[10]

Cell Viability (MTT) Assay
This cell-based assay determines the effect of DS18561882 on the proliferation of cancer cells,

such as the MDA-MB-231 human breast cancer cell line.

Materials:

MDA-MB-231 cells

Complete cell culture medium (e.g., DMEM with 10% FBS)

DS18561882 dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)

96-well cell culture plates

Multichannel pipette

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight in a 37°C, 5% CO2 incubator.
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Prepare serial dilutions of DS18561882 in complete culture medium.

Remove the old medium from the cells and add 100 µL of the medium containing the

different concentrations of DS18561882 (and a vehicle control).

Incubate the plate for 72 hours.

Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4

hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a

dose-response curve to determine the GI50 (half-maximal growth inhibition) value.[11][12]

In Vivo Mouse Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy and tolerability of DS18561882 in

vivo.

Materials:

Immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old)

MDA-MB-231 human breast cancer cells

Serum-free culture medium (for cell injection)

Matrigel (optional, can improve tumor take rate)

DS18561882

Vehicle for oral gavage (e.g., 0.5% w/v methyl cellulose 400 solution)

Calipers for tumor measurement
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Animal balance

Procedure:

Tumor Implantation: Harvest MDA-MB-231 cells and resuspend them in serum-free medium

(optionally mixed 1:1 with Matrigel) at a concentration of 5 x 107 cells/mL. Subcutaneously

inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.[13][14]

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-

200 mm³). Once tumors reach the desired size, randomize the mice into treatment and

control groups.

Drug Administration: Prepare the dosing solution of DS18561882 suspended in 0.5% methyl

cellulose. Administer the designated dose (e.g., 30, 100, or 300 mg/kg) to the treatment

groups via oral gavage, typically twice daily (BID). The control group receives the vehicle

only.[8]

Monitoring: Measure the tumor volume (Volume = (length x width²)/2) and the body weight of

the mice 2-3 times per week. Monitor the general health of the animals.

Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until

tumors in the control group reach a specified size. At the end of the study, euthanize the

mice, and excise and weigh the tumors.

Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to

the control group. Analyze statistical significance.[9]

Conclusion
DS18561882 is a well-characterized, potent, and selective inhibitor of MTHFD2, a key enzyme

in mitochondrial one-carbon metabolism that is overexpressed in many cancers. Its mechanism

of action, centered on the disruption of purine synthesis, leads to significant anti-proliferative

effects in cancer cells. The robust in vitro and in vivo data, combined with a favorable

pharmacokinetic profile, underscore the therapeutic potential of targeting MTHFD2 with

inhibitors like DS18561882 in oncology drug development. The experimental protocols outlined

in this guide provide a framework for the continued investigation and evaluation of this and

other MTHFD2-targeting compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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